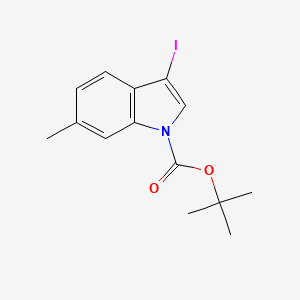

tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate

Overview

Description

“tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H16INO3 . It has a molecular weight of 373.19 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” is characterized by an indole ring substituted with a tert-butyl carboxylate group, a methyl group, and an iodo group .Physical And Chemical Properties Analysis

“tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” is a solid substance . Other physical and chemical properties such as boiling point, density, and refractive index are not available for this specific compound but are provided for related compounds .Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology . “tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” could be used in the synthesis of these derivatives, contributing to the development of new drugs and natural products .

Biologically Active Compounds

The application of indole derivatives, such as “tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate”, as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis of Alkaloids

Indoles are a prevalent moiety present in selected alkaloids . “tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” could be used in the synthesis of these alkaloids, contributing to the development of new therapeutic agents .

Synthesis of Natural Products

The compound can be used in the synthesis of natural products like Indiacen A and Indiacen B . These natural products have shown various biological activities, making them potential candidates for drug development .

Synthesis of [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Derivatives

The compound can be used in the synthesis of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives . These derivatives could have potential applications in medicinal chemistry .

Precursor for Diverse Molecules

“tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” is a versatile compound that can be employed in the synthesis of diverse molecules. This makes it an essential material for exploring new chemical pathways and developing innovative compounds.

Safety and Hazards

The safety information for “tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Future Directions

The future directions for “tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate” and related compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Indole derivatives are of significant interest due to their prevalence in natural products and drugs, and their potential therapeutic applications .

Mechanism of Action

Target of Action

Tert-Butyl 3-Iodo-6-Methyl-1H-Indole-1-Carboxylate is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The primary targets of indole derivatives are often proteins or enzymes involved in critical cellular processes .

Mode of Action

Indole derivatives are known to interact with their targets, often leading to changes in the target’s function . This interaction can inhibit or enhance the target’s activity, leading to various downstream effects .

Biochemical Pathways

Indole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some indole derivatives have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities . These activities suggest that indole derivatives can impact a wide range of biochemical pathways, from inflammation and pain perception to cancer progression .

Pharmacokinetics

The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects of this compound could potentially be diverse, depending on its specific targets and the biochemical pathways it affects .

properties

IUPAC Name |

tert-butyl 3-iodo-6-methylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16INO2/c1-9-5-6-10-11(15)8-16(12(10)7-9)13(17)18-14(2,3)4/h5-8H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIHASEWODMZAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2C(=O)OC(C)(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-iodo-6-methyl-1H-indole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3332603.png)

![Ethyl 8-methoxy-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3332631.png)

![Benzhydryl (6R,7R)-3-(chloromethyl)-7-[(4-methylbenzoyl)amino]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B3332637.png)

![5-Chloro-3-methylbenzo[b]thiophen-2-ylboronic acid](/img/structure/B3332647.png)